5-Amino-1-(5-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . For instance, a synthetic method towards 1,2,3-triazole-substituted ciprofloxacin and norfloxacin derivatives has been developed .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, LC/MS, UV-, IR- spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the development of a synthetic method towards 1,2,3-triazole-substituted ciprofloxacin and norfloxacin derivatives has been reported .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole-4-carbonitrile, including compounds structurally similar to 5-Amino-1-(5-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, have been synthesized and investigated for their antimicrobial properties. The synthesis of novel Schiff bases using pyrazole-4-carboxaldehydes derivatives demonstrates significant antimicrobial activity, with certain derivatives exhibiting excellent activity against various microbial strains. This finding suggests potential applications in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).
Corrosion Inhibition
Another application of pyrazole derivatives lies in their ability to act as corrosion inhibitors. Studies have shown that compounds like 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, a similar compound, can be effective in inhibiting corrosion on C-steel surfaces in acidic environments. The research demonstrates that these compounds significantly increase corrosion inhibition efficiency with increased concentration, providing a basis for developing new corrosion inhibitors (R. A. Abdel Hameed et al., 2020).
Synthetic Methods and Derivatives
Pyrazole-4-carbonitrile derivatives, including those structurally akin to this compound, have been the focus of studies exploring efficient synthetic methods. These studies aim to develop novel pyrazole derivatives through various synthetic approaches, potentially leading to compounds with valuable chemical and biological properties. The facile synthesis of pyrazole-4-carbonitrile derivatives using alumina–silica-supported MnO2 as a recyclable catalyst highlights the interest in green and efficient synthetic methods for these compounds (Poonam & Ram Singh, 2019).
Antiviral and Antibacterial Properties
Further research into pyrazole-4-carbonitrile derivatives has uncovered their potential in antiviral and antibacterial applications. The synthesis of new pyrazoles and pyrazolopyrimidine derivatives from 5-amino-1-substituted-1H-pyrazole-4-carbonitrile and their subsequent evaluation against herpes simplex virus type-1 (HSV-1) and various bacteria underscore the therapeutic potential of these compounds (Aymn E Rashad et al., 2009).
Fluorescence Quenching Studies
The interactions between certain pyrazolo[3,4-b]pyridine-5-carbonitriles and enzymes like lysozyme have been studied through fluorescence quenching methods. These studies provide insights into the binding mechanisms and conformational changes in proteins upon interaction with pyrazole derivatives, offering a foundation for understanding the molecular basis of their biological activities (Hui Wu et al., 2007).
Mechanism of Action
The mechanism of action of similar compounds has been explored . For instance, the biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Future Directions
Properties
IUPAC Name |
5-amino-1-(5-fluoro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c1-7-3-4-9(13)5-11(7)17-12(15)10(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIADRAZAXGFWSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C(=C(C(=N2)C)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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